2-(Cyclopropylmethoxy)-5-fluoroaniline
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Overview
Description
2-(Cyclopropylmethoxy)-5-fluoroaniline is an organic compound that features a cyclopropylmethoxy group and a fluorine atom attached to an aniline ring
Mechanism of Action
Target of Action
It’s important to note that the specific targets of a compound are determined by its chemical structure and properties .
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its targets to exert its effects .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in a cell, and a compound can affect these pathways in various ways .
Pharmacokinetics
Pharmacokinetics studies how the body affects a specific drug after administration .
Result of Action
The result of action of a compound refers to the changes it induces at the molecular and cellular levels .
Action Environment
The action environment of a compound can include factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-fluoroaniline typically involves the introduction of the cyclopropylmethoxy group and the fluorine atom onto the aniline ring. One common method is through a multi-step synthesis starting from commercially available aniline derivatives. The process may involve:
Nitration: of aniline to introduce a nitro group.
Reduction: of the nitro group to form the corresponding amine.
Halogenation: to introduce the fluorine atom.
Etherification: to attach the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the aniline ring.
Substitution: The fluorine atom and the cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)-4-fluoroaniline: Similar structure but with the fluorine atom in a different position.
2-(Cyclopropylmethoxy)-5-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-(Cyclopropylmethoxy)-5-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(Cyclopropylmethoxy)-5-fluoroaniline is unique due to the specific positioning of the cyclopropylmethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFMMIPUICTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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